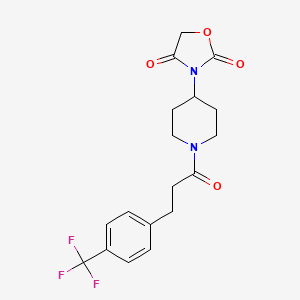

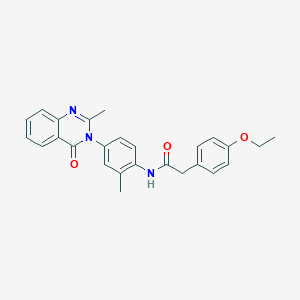

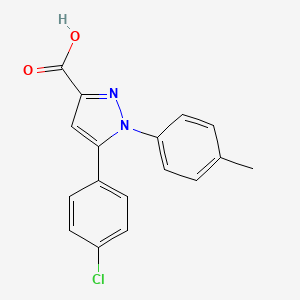

Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate, also known as ECGN, is a synthetic compound derived from the amino acid glycine and the nitrophenyl moiety. ECGN is a versatile compound that has been used in a variety of scientific research applications, such as as an inhibitor of enzymes and as a fluorescent probe for cellular imaging. ECGN has a unique structure that enables it to interact with specific proteins in the cell and regulate their activity.

Scientific Research Applications

Synthesis and Medicinal Chemistry

A safe and metal-free process using ethyl glycinate hydrochloride as the starting material has been developed for the synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for potential blockbuster drug substances. This process avoids the use of toxic and explosive intermediates, optimizing reaction parameters for both batchwise and continuous-flow synthesis. The resulting compound serves as a valuable building block for various organic and medicinal chemistry transformations (Szilágyi et al., 2022).

Material Science and Polymer Chemistry

In the field of material science, blends of high-strength poly[(50% ethyl alanato) (50% p-phenyl phenoxy) phosphazene] and poly(lactic acid-glycolic acid) were created using ethyl glycinato substituted polyphosphazenes. These blends, particularly at certain weight ratios, demonstrated miscibility and formed apatite layers on their surfaces in biomimetic studies. The novel blends showed promising cell adhesion and proliferation, comparable to conventional materials, and enhanced phenotypic expression and mineralized matrix synthesis in primary rat osteoblasts. This indicates their potential as biomaterials for various musculoskeletal applications (Deng et al., 2008).

Catalytic and Chemical Reactions

The catalytic activity of certain compositions, such as polymer-calix[4]resorcinarene-water-dimethylformamide systems, was studied in the context of hydrolysis of specific phosphinate compounds. These studies included conductometry, tensiometry, light scattering, and viscometry to determine critical association concentrations, hydrodynamic radii of polymer-colloid aggregates, and kinetic parameters of hydrolysis, showcasing the potential of these systems in catalytic processes (Pashirova et al., 2008).

properties

IUPAC Name |

ethyl 2-(N-(2-chloroacetyl)-4-methyl-3-nitroanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O5/c1-3-21-13(18)8-15(12(17)7-14)10-5-4-9(2)11(6-10)16(19)20/h4-6H,3,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDYMBVDNGOESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC(=C(C=C1)C)[N+](=O)[O-])C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2864751.png)

![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)

![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2864755.png)

![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)

![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2864768.png)

![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)